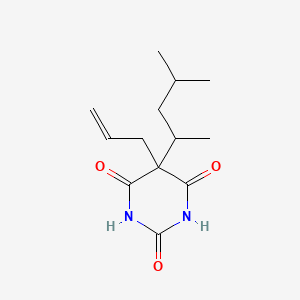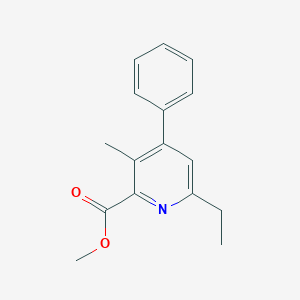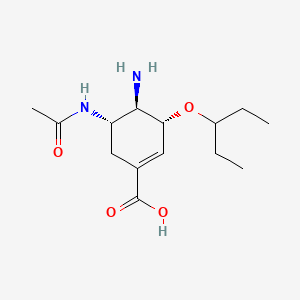
5,8-Difluoroquinoline-3-carboxylic acid
Overview
Description
5,8-Difluoroquinoline-3-carboxylic acid is a potent and versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications. It belongs to the class of quinolone carboxylic acids, which are known for their antibacterial, antifungal, and antiviral properties. In
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds like 5,8-Difluoroquinoline-3-carboxylic acid, have been extensively used in industrial and commercial applications due to their unique chemical properties. A significant body of research has focused on the microbial degradation of these chemicals, highlighting their potential persistence and transformation in the environment. Liu and Avendaño (2013) reviewed the environmental biodegradability of polyfluoroalkyl and perfluoroalkyl chemicals, emphasizing the need to understand their degradation pathways and potential environmental impacts Liu & Avendaño, 2013.
Antioxidant and Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), share structural similarities with 5,8-Difluoroquinoline-3-carboxylic acid, demonstrating a range of biological and pharmacological effects. Naveed et al. (2018) provided an extensive review of CGA's pharmacological roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This review suggests potential research avenues for 5,8-Difluoroquinoline-3-carboxylic acid and similar compounds in the context of natural safeguard food additives and therapeutic agents Naveed et al., 2018.
Fluorinated Alternatives and Environmental Considerations
The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been a subject of environmental research. Wang et al. (2013) reviewed the replacements for these compounds, including their environmental releases, persistence, and human exposure. This research underscores the complexity of assessing the safety and environmental impact of fluorinated compounds, including 5,8-Difluoroquinoline-3-carboxylic acid derivatives Wang et al., 2013.
Insights into 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives, which are structurally related to 5,8-Difluoroquinoline-3-carboxylic acid, have garnered attention for their broad spectrum of biological activities. Gupta, Luxami, and Paul (2021) reviewed the recent developments in the synthesis and pharmacological potential of 8-hydroxyquinoline derivatives, highlighting their applications in treating diseases such as cancer, HIV, and neurodegenerative disorders Gupta, Luxami, & Paul, 2021.
Analytical Methods for Antioxidant Activity
The analytical techniques used to determine antioxidant activity, including those that could apply to the study of 5,8-Difluoroquinoline-3-carboxylic acid, have been critically reviewed by Munteanu and Apetrei (2021). This review provides a comprehensive overview of the tests and methodologies for evaluating antioxidant properties, essential for research on phenolic compounds and potential antioxidants Munteanu & Apetrei, 2021.
properties
IUPAC Name |
5,8-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFNVVSDXUHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
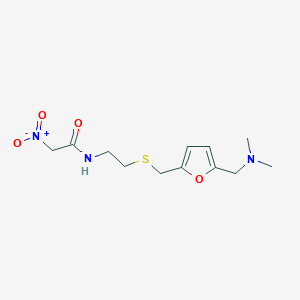
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)

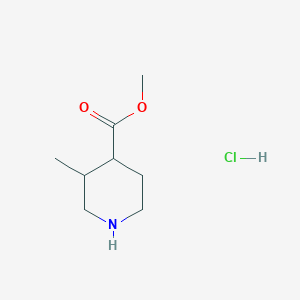
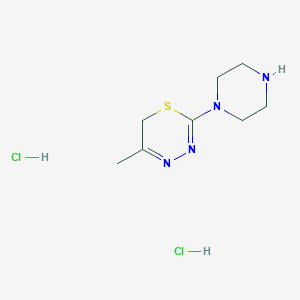
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
